molecular formula C23H21N5O3 B2626450 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899393-13-6

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2626450
CAS No.: 899393-13-6
M. Wt: 415.453
InChI Key: CEMNHVUFLFDCCX-UHFFFAOYSA-N
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Description

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and substituted with benzyl, methoxyphenyl, and dimethyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the imidazole ring through cyclization reactions. The benzyl, methoxyphenyl, and dimethyl groups are then introduced via substitution reactions. Common reagents used in these reactions include benzyl bromide, 3-methoxyphenylboronic acid, and methyl iodide. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, the purification of the final product is achieved through techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: NaH in dimethylformamide (DMF), alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
  • 2-Benzyl-6-(3-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 2-Benzyl-6-(3-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.

Properties

CAS No.

899393-13-6

Molecular Formula

C23H21N5O3

Molecular Weight

415.453

IUPAC Name

2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3

InChI Key

CEMNHVUFLFDCCX-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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